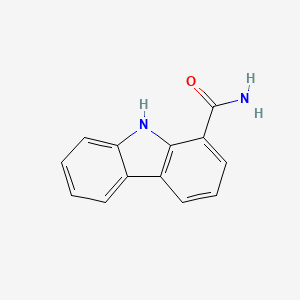
9H-carbazole-1-carboxamide
Cat. No. B8743909
M. Wt: 210.23 g/mol
InChI Key: GFHHIWFKWFBNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06770667B1
Procedure details


To a suspension of 9H-carbazole-1-carboxylic acid (422 mg) and 1-hydroxybenzotriazole (324 mg) in dichloromethane (10 ml) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (575 mg), and the mixture was stirred for 15 minutes. After adding 3-(pyrimidin-5-yl)aniline (360 mg) and 4-dimethylaminopyridine (367 mg), the mixture was stirred for 48 hours. The residue was evaporated under reduced pressure and purified by a silica gel column chromatography eluting with 2% methanol in dichloromethane to give N-(3-i din-5-yl)-phenyl)-9H-carbazole-1-carboxamide (314 mg, 43.1%).



Quantity
575 mg
Type
reactant
Reaction Step Two



Yield
43.1%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:14]([OH:16])=O)[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.O[N:18]1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.N1C=C(C2C=C(C=CC=2)N)C=NC=1>ClCCl.CN(C)C1C=CN=CC=1>[C:1]1([C:14]([NH2:18])=[O:16])[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
422 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=2C3=CC=CC=C3NC12)C(=O)O
|
|
Name
|
|
|
Quantity
|
324 mg
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
575 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
360 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=CC(=C1)C=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
367 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 48 hours
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by a silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 2% methanol in dichloromethane
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=2C3=CC=CC=C3NC12)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 314 mg | |
| YIELD: PERCENTYIELD | 43.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
